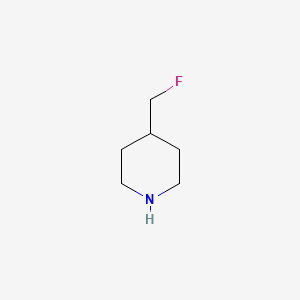4-(Fluoromethyl)piperidine
CAS No.: 259143-04-9
Cat. No.: VC2397040
Molecular Formula: C6H12FN
Molecular Weight: 117.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 259143-04-9 |
|---|---|
| Molecular Formula | C6H12FN |
| Molecular Weight | 117.16 g/mol |
| IUPAC Name | 4-(fluoromethyl)piperidine |
| Standard InChI | InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 |
| Standard InChI Key | NMAWKWXNYXZOPN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CF |
| Canonical SMILES | C1CNCCC1CF |
Introduction
Chemical Structure and Identification
Molecular Structure and Composition
4-(Fluoromethyl)piperidine consists of a six-membered piperidine ring with a fluoromethyl (CH₂F) group attached at the 4-position. The molecular formula is C₆H₁₂FN, indicating six carbon atoms, twelve hydrogen atoms, one fluorine atom, and one nitrogen atom . The compound features a secondary amine within the piperidine ring structure, which contributes to its basicity and potential for forming salts.
The three-dimensional structure of 4-(Fluoromethyl)piperidine typically adopts a chair conformation, which is characteristic of piperidine compounds. The fluoromethyl group occupies an equatorial position in the preferred conformation, minimizing steric interactions with the ring structure.
Chemical Identifiers and Nomenclature
Table 1: Chemical Identifiers for 4-(Fluoromethyl)piperidine
| Identifier Type | Value |
|---|---|
| PubChem CID | 23110105 |
| CAS Registry Number | 259143-04-9 |
| InChI | InChI=1S/C6H12FN/c7-5-6-1-3-8-4-2-6/h6,8H,1-5H2 |
| InChIKey | NMAWKWXNYXZOPN-UHFFFAOYSA-N |
| SMILES | C1CNCCC1CF |
| DSSTox Substance ID | DTXSID90630638 |
| Wikidata | Q72474862 |
The compound has several acceptable synonyms in chemical nomenclature:
Comparison with Trifluoromethyl Piperidine Compounds
Synthesis Methods
While 4-(Fluoromethyl)piperidine synthesis information is limited in the available literature, trifluoromethyl piperidines are commonly prepared through the reaction of piperidine carboxylic acids with sulfur tetrafluoride (SF₄). As documented in patent CN102603611B, this process typically involves:
-
Mixing piperidine carboxylic acid or monochloro-piperidine carboxylic acid with SF₄ in an appropriate solvent
-
Heating the reaction mixture to 50-150°C while stirring for 3-4 hours
-
Cooling to room temperature and introducing the reaction liquid into ice water
-
Neutralizing with sodium hydroxide to pH 10
-
Extracting with a suitable solvent and distilling to obtain the final product
For example, 4-(trifluoromethyl)piperidine can be prepared with yields of approximately 75% from 4-piperidine carboxylic acid under optimized conditions . By comparison, monofluorination typically requires different reagents and conditions, often employing nucleophilic or electrophilic fluorinating agents such as DAST (diethylaminosulfur trifluoride) or Selectfluor.
Applications in Advanced Materials
Trifluoromethyl piperidine compounds have demonstrated utility in materials science, particularly in creating polymers with enhanced thermal stability and chemical resistance . By analogy, 4-(Fluoromethyl)piperidine might offer similar benefits, though potentially to a lesser extent due to the reduced fluorine content.
The unique electronic properties of fluorinated compounds can contribute to materials with:
-
Improved weather resistance
-
Enhanced chemical stability
-
Lower surface energy
-
Modified optical properties
Future Research Directions
Analytical Challenges and Opportunities
The analysis and characterization of fluorinated compounds present both challenges and opportunities:
-
¹⁹F NMR Spectroscopy: This technique provides a powerful tool for characterizing fluorinated compounds, offering insights into molecular structure and purity without background interference.
-
Chiral Analysis: For chiral derivatives of 4-(Fluoromethyl)piperidine, specialized analytical methods may be required to assess enantiomeric purity.
-
Metabolite Identification: In pharmaceutical applications, tracking the metabolic fate of fluorinated compounds presents analytical challenges that might be addressed through advanced mass spectrometry techniques.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume